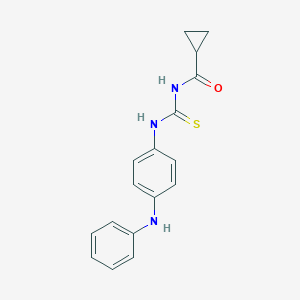![molecular formula C18H14ClN3O4S3 B320744 N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B320744.png)
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-chloro-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound with the molecular formula C18H14ClN3O4S3 and a molecular weight of 467.97 g/mol . This compound is characterized by its unique structure, which includes a benzothiophene core, a chloro substituent, and a sulfonamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-chloro-1-benzothiophene-2-carboxamide involves multiple steps, typically starting with the preparation of the benzothiophene core. The synthetic route may include the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Chloro Substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Sulfonamide Group: This step involves the reaction of the benzothiophene derivative with sulfonamide reagents under suitable conditions.
Final Coupling Reaction: The final step involves coupling the intermediate with the acetylsulfamoylphenylcarbamothioyl group under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-chloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions employed.
Wissenschaftliche Forschungsanwendungen
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The chloro and benzothiophene moieties may also contribute to its biological activity by interacting with cellular components .
Vergleich Mit ähnlichen Verbindungen
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-chloro-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide: This compound has a similar sulfonamide group but differs in the core structure and substituents.
This compound analogs: Various analogs with different substituents on the benzothiophene core or modifications to the sulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other related compounds.
Eigenschaften
Molekularformel |
C18H14ClN3O4S3 |
|---|---|
Molekulargewicht |
468 g/mol |
IUPAC-Name |
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H14ClN3O4S3/c1-10(23)22-29(25,26)12-8-6-11(7-9-12)20-18(27)21-17(24)16-15(19)13-4-2-3-5-14(13)28-16/h2-9H,1H3,(H,22,23)(H2,20,21,24,27) |
InChI-Schlüssel |
OJAYRIGZLIPQPC-UHFFFAOYSA-N |
SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Kanonische SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-4-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-N-methylbenzenesulfonamide](/img/structure/B320663.png)
![2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B320664.png)
![N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]cyclohexanecarboxamide](/img/structure/B320665.png)
![N-(cyclohexylcarbonyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B320666.png)
![N-(cyclohexylcarbonyl)-N'-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B320668.png)
![N-[(4-bromophenoxy)acetyl]-N'-[3-(hydroxymethyl)phenyl]thiourea](/img/structure/B320671.png)
![3-bromo-N-[(2,4-dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B320672.png)
![N-[(4-bromo-3-chlorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320673.png)

![N-[(3,4-dichlorophenyl)carbamothioyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B320681.png)
![4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B320682.png)
![N-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamothioyl]-5-bromofuran-2-carboxamide](/img/structure/B320683.png)
![N-(5-bromo-2-furoyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B320687.png)
![Ethyl 2-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B320691.png)
